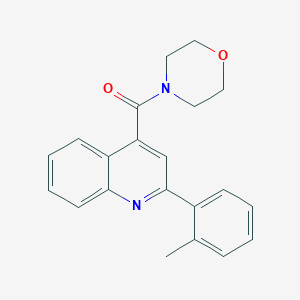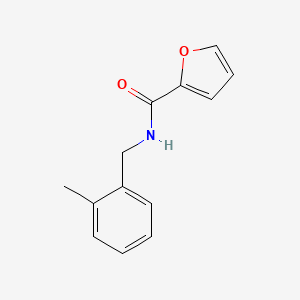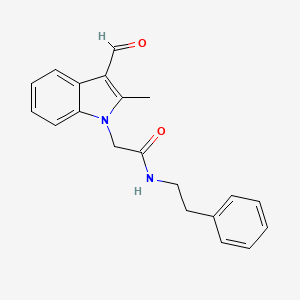
2-(2-methylphenyl)-4-(4-morpholinylcarbonyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methylphenyl)-4-(4-morpholinylcarbonyl)quinoline, also known as MMQ, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMQ is a quinoline derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied to understand its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-(2-methylphenyl)-4-(4-morpholinylcarbonyl)quinoline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This compound has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and immune response. Additionally, this compound has been shown to inhibit the activity of the JAK/STAT signaling pathway, which is involved in cell growth and differentiation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. Additionally, this compound has been shown to inhibit the proliferation of T cells and B cells, which are involved in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-methylphenyl)-4-(4-morpholinylcarbonyl)quinoline has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. It has been shown to have potent anti-cancer and anti-inflammatory properties, making it a promising candidate for further research. However, this compound also has some limitations for lab experiments. It has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not fully understood. Additionally, this compound has not been studied in clinical trials, so its potential therapeutic applications in humans are not yet known.
Orientations Futures
There are several future directions for research on 2-(2-methylphenyl)-4-(4-morpholinylcarbonyl)quinoline. One direction is to study its toxicity and pharmacokinetics in vivo to better understand its potential therapeutic applications. Another direction is to study its efficacy in clinical trials for various types of cancer and inflammatory diseases. Additionally, further research on the mechanism of action of this compound could lead to the development of more potent and specific inhibitors of enzymes and signaling pathways involved in cancer and inflammation.
Méthodes De Synthèse
2-(2-methylphenyl)-4-(4-morpholinylcarbonyl)quinoline has been synthesized using various methods, including the Pfitzinger reaction, Friedlander reaction, and Skraup synthesis. The Pfitzinger reaction involves the condensation of an aryl amine and a ketone in the presence of an acid catalyst. The Friedlander reaction involves the condensation of an aryl amine and an aldehyde in the presence of an acid catalyst. The Skraup synthesis involves the condensation of an aniline, a ketone, and an oxidizing agent in the presence of an acid catalyst. These methods have been used to synthesize this compound with varying yields and purity.
Applications De Recherche Scientifique
2-(2-methylphenyl)-4-(4-morpholinylcarbonyl)quinoline has been studied extensively for its potential therapeutic applications. It has been shown to have anti-cancer, anti-inflammatory, and anti-viral properties. This compound has been studied as a potential treatment for various types of cancer, including breast cancer, lung cancer, and leukemia. It has also been studied as a potential treatment for inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. This compound has been shown to inhibit the replication of the hepatitis C virus and the Zika virus.
Propriétés
IUPAC Name |
[2-(2-methylphenyl)quinolin-4-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c1-15-6-2-3-7-16(15)20-14-18(17-8-4-5-9-19(17)22-20)21(24)23-10-12-25-13-11-23/h2-9,14H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLUOFBNHUIZQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5695492.png)

![5-chloro-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5695509.png)
![4-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5695514.png)

![3,6,11,11-tetramethyl-11,12-dihydro-2H,9H-pyrano[4'',3'':4',5']thieno[2',3':4,5]pyrimido[1,6-b][1,2,4]triazin-2-one](/img/structure/B5695532.png)
![3-{5-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5695539.png)

![N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]propanamide](/img/structure/B5695553.png)



![N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-pyrrolidinecarboxamide](/img/structure/B5695574.png)